
1-Methyl-4-Piperidin-3-ylpiperidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-piperidin-3-ylpiperidine is a heterocyclic organic compound that features a piperidine ring structure. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. This compound is characterized by the presence of a methyl group at the 1-position and a piperidin-3-yl group at the 4-position of the piperidine ring.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-piperidin-3-ylpiperidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic, anti-inflammatory, or antipsychotic agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
Target of Action
Piperidine derivatives are known to interact with a variety of targets in the body . For instance, some piperidine-containing compounds are primarily kappa-opiate receptor agonists . These receptors play a crucial role in pain perception and response .
Mode of Action
Piperidine derivatives, such as meperidine, are known to act as kappa-opiate receptor agonists . They bind to these receptors and trigger a series of biochemical reactions that result in analgesic effects .
Biochemical Pathways
For instance, Meperidine, a piperidine derivative, is known to affect the opioidergic pathway .
Pharmacokinetics
Piperidine derivatives are generally well-absorbed and distributed throughout the body . They undergo metabolism in the liver and are excreted via the kidneys .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including analgesic, anti-inflammatory, and antipsychotic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Methyl-4-piperidin-3-ylpiperidine. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-4-piperidin-3-ylpiperidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methylpiperidine with 3-chloropiperidine in the presence of a base can yield the desired compound. Another method involves the reductive amination of 4-piperidone with methylamine, followed by cyclization.
Industrial Production Methods: Industrial production of 1-Methyl-4-piperidin-3-ylpiperidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be used to facilitate hydrogenation reactions. The process is often carried out in batch reactors with stringent control over temperature, pressure, and reaction time to achieve consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-4-piperidin-3-ylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the piperidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed:
Oxidation: N-oxides
Reduction: Reduced piperidine derivatives
Substitution: Substituted piperidine derivatives with various functional groups
Vergleich Mit ähnlichen Verbindungen
Piperidine: A basic structure similar to 1-Methyl-4-piperidin-3-ylpiperidine but without the methyl and piperidin-3-yl substituents.
Pyridine: A six-membered aromatic ring with one nitrogen atom, differing in its aromaticity and electronic properties.
Piperazine: A six-membered ring with two nitrogen atoms, used in various pharmaceutical applications.
Uniqueness: 1-Methyl-4-piperidin-3-ylpiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. The presence of both a methyl group and a piperidin-3-yl group on the piperidine ring enhances its versatility in chemical synthesis and potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-methyl-4-piperidin-3-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-13-7-4-10(5-8-13)11-3-2-6-12-9-11/h10-12H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTJFVIMWJVEHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
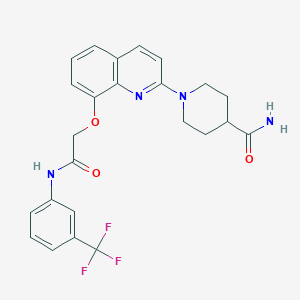
![3-(2,4-dimethylphenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2435782.png)
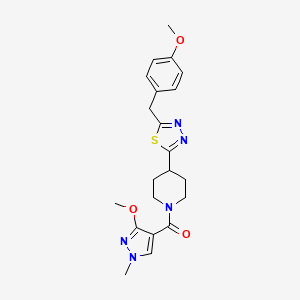
![3-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2435785.png)
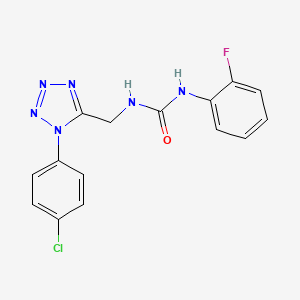
![N-[5-[(4-chlorophenyl)sulfonyl]-4-(2,4-dichlorophenyl)-2-pyrimidinyl]-N,N-dimethylamine](/img/structure/B2435789.png)
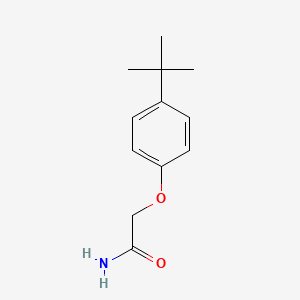
![N-((6-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2435793.png)
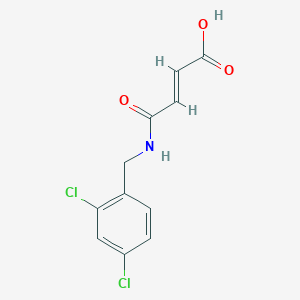
![2-[2-(acetylamino)-2-deoxyhexopyranosyl]-4-cyclopropyl-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2435797.png)
![3-[(1-Methylpiperidin-3-yl)methyl]aniline](/img/structure/B2435798.png)
![N-(4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2435801.png)
![3-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-1-(4-methylbenzenesulfonyl)urea](/img/structure/B2435802.png)
![(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2435803.png)
